molecular formula C23H26N2O B12979829 (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one

Cat. No.: B12979829
M. Wt: 346.5 g/mol
InChI Key: XPIMMBVOSAKJLT-COPRSSIGSA-N
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Description

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[63002,6]undecan-7-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using specific catalysts and reaction conditions to ensure the correct stereochemistry.

    Introduction of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the tricyclic core under basic conditions.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays to investigate enzyme activities and protein interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new polymers, catalysts, or electronic materials.

Mechanism of Action

The mechanism of action of (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activities. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one: Unique due to its specific stereochemistry and tricyclic structure.

    (1R,2S,6R,8S)-4,10-dimethyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one: Similar tricyclic core but with methyl groups instead of benzyl groups.

    (1R,2S,6R,8S)-4,10-diphenyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one: Similar structure with phenyl groups instead of benzyl groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of benzyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one

InChI

InChI=1S/C23H26N2O/c26-23-21-15-24(11-17-7-3-1-4-8-17)13-19(21)20-14-25(16-22(20)23)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2/t19-,20+,21-,22+

InChI Key

XPIMMBVOSAKJLT-COPRSSIGSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3CN(C[C@@H]3C(=O)[C@@H]2CN1CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1C2C3CN(CC3C(=O)C2CN1CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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